molecular formula C5H3F3N2O2 B107741 6-(Trifluoromethyl)uracil CAS No. 672-45-7

6-(Trifluoromethyl)uracil

Cat. No. B107741
CAS RN: 672-45-7
M. Wt: 180.08 g/mol
InChI Key: IROWWTVZNHKLLE-UHFFFAOYSA-N
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Patent
US03981715

Procedure details

6-(Trifluoromethyl)uracil (4.0 g., 0.22 mole) was dissolved in 75 ml. water at 70°C. Bromine (3.55 g., 0.022 mole) was added in portions with vigorous stirring. A white precipitate formed almost immediately. The suspension was allowed to cool to room temperature and then chilled before being filtered. The product after air drying weighed 4.75 g. (82.5%) and had a melting point of 231°-234°C. The analytical sample melting point was 236°-240°C. After recrystallization from water.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[NH:8][C:7](=[O:9])[NH:6][C:5](=[O:10])[CH:4]=1.[Br:13]Br>O>[Br:13][C:4]1[C:5](=[O:10])[NH:6][C:7](=[O:9])[NH:8][C:3]=1[C:2]([F:1])([F:11])[F:12]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C1=CC(NC(N1)=O)=O)(F)F
Step Two
Name
Quantity
3.55 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 70°C
CUSTOM
Type
CUSTOM
Details
A white precipitate formed almost immediately
TEMPERATURE
Type
TEMPERATURE
Details
chilled
FILTRATION
Type
FILTRATION
Details
before being filtered
CUSTOM
Type
CUSTOM
Details
The product after air drying
CUSTOM
Type
CUSTOM
Details
After recrystallization from water

Outcomes

Product
Name
Type
Smiles
BrC=1C(NC(NC1C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.